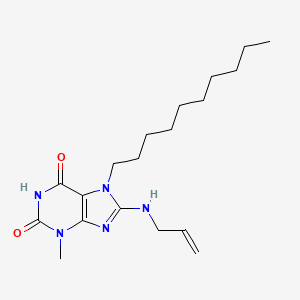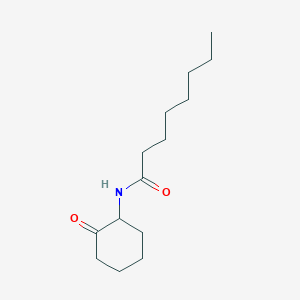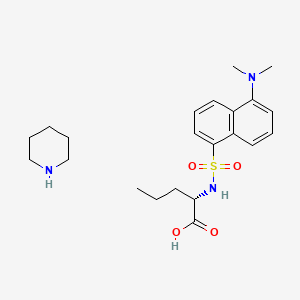
3-Methyl-1-butanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-butanesulfonic acid: is an organic compound with the molecular formula C5H12O3S. It is a sulfonic acid derivative, characterized by the presence of a sulfonic acid group (-SO3H) attached to a butane chain with a methyl substitution at the third carbon. This compound is known for its strong acidic properties and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-1-butanesulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of 3-methyl-1-butanol using sulfur trioxide or chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to prevent over-sulfonation and to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to maintain consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1-butanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfonic acid group to sulfinic acids or thiols.
Substitution: The sulfonic acid group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide are employed.
Major Products:
Oxidation: Sulfonates
Reduction: Sulfinic acids, thiols
Substitution: Halides, amines
Scientific Research Applications
Chemistry: 3-Methyl-1-butanesulfonic acid is used as a catalyst in various organic reactions, including esterification and transesterification. Its strong acidic nature makes it an effective catalyst for these processes.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its ability to modify proteins through sulfonation reactions is valuable in understanding protein function and regulation.
Medicine: this compound is explored for its potential therapeutic applications, particularly in drug delivery systems. Its sulfonic acid group can enhance the solubility and stability of pharmaceutical compounds.
Industry: In industrial applications, this compound is used in the production of detergents, surfactants, and ion-exchange resins
Mechanism of Action
The mechanism of action of 3-methyl-1-butanesulfonic acid involves its strong acidic nature, which allows it to donate protons (H+) readily. This property makes it an effective catalyst in various chemical reactions. The sulfonic acid group can interact with substrates, facilitating the formation of intermediates and transition states, thereby accelerating reaction rates.
Molecular Targets and Pathways: In biological systems, the sulfonic acid group can interact with amino acid residues in proteins, leading to modifications that affect protein function. These interactions can influence enzyme activity, signal transduction pathways, and cellular processes.
Comparison with Similar Compounds
- 1-Butanesulfonic acid
- 2-Methyl-1-butanesulfonic acid
- 3-Methyl-2-butanesulfonic acid
Comparison: 3-Methyl-1-butanesulfonic acid is unique due to the specific position of the methyl group on the butane chain. This structural difference can influence its reactivity and interactions with other molecules. Compared to 1-butanesulfonic acid, the presence of the methyl group in this compound can lead to steric hindrance, affecting its catalytic properties and reaction outcomes.
Properties
CAS No. |
5343-41-9 |
|---|---|
Molecular Formula |
C5H12O3S |
Molecular Weight |
152.21 g/mol |
IUPAC Name |
3-methylbutane-1-sulfonic acid |
InChI |
InChI=1S/C5H12O3S/c1-5(2)3-4-9(6,7)8/h5H,3-4H2,1-2H3,(H,6,7,8) |
InChI Key |
HYZYOKHLDUXUQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-1-hydroxy-3-oxo-N'-(pyridin-3-ylmethylene)-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carbohydrazide](/img/structure/B12045975.png)



![N-[(Z)-1-(3,4-dimethoxyphenyl)-3-(2-methylpropylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B12045991.png)



![N-pyridin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methyl]piperidine-1-carboxamide;hydrate](/img/structure/B12046024.png)




